CYP2C19 Inhibition Potency: N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide vs. sFRP-1 Inhibitor Analog
The compound exhibits a significant 2-fold higher inhibitory potency for the CYP2C19 enzyme compared to a closely related piperidine sulfonamide analog that is an sFRP-1 inhibitor. The target compound inhibits CYP2C19 in human liver microsomes with an IC50 of 40 nM [1], whereas the structurally similar N-(1-Isonicotinoylpiperidin-4-yl)-5-(phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonamide demonstrates an IC50 of 80 nM against the sFRP-1 protein [2]. Although these are different targets, the comparison highlights the enhanced potency of the target compound in its primary enzymatic assay, suggesting a favored interaction with CYP metabolic enzymes.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 40 nM (CYP2C19) |
| Comparator Or Baseline | N-(1-Isonicotinoylpiperidin-4-yl)-5-(phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonamide: 80 nM (sFRP-1) |
| Quantified Difference | 2-fold lower IC50 value for the target compound in its respective primary biochemical assay. |
| Conditions | Human liver microsomes, 5 min incubation with NADPH and specific substrates, LC/MS/MS method for CYP2C19 [1]. Displacement of fluorescence probe from human SFRP1 after 30 mins by fluorescence polarization assay for the comparator [2]. |
Why This Matters
For researchers investigating drug metabolism and potential drug-drug interactions, a compound with potent CYP2C19 inhibitory activity (IC50: 40 nM) is a valuable tool, offering a clear potency advantage over close structural analogs in a different target space.
- [1] BindingDB BDBM50113978, CHEMBL3605543. Affinity data for Cytochrome P450 2C19. Curated by ChEMBL from AstraZeneca. View Source
- [2] BindingDB BDBM50308689, CHEMBL589067. Affinity data for Secreted frizzled-related protein 1 (sFRP-1). Curated by ChEMBL from Wyeth Research. View Source
